N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Overview
Description
“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is a chemical compound with the CAS Number: 1351632-54-6 . It is a solid substance with a molecular weight of 300.36 .
Molecular Structure Analysis
The molecular formula of “N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is C11H12N2O4S2 . The InChI code is 1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is a solid substance . The molecular weight of the compound is 300.36 .Scientific Research Applications
Glycine Transporter-1 Inhibitors : N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine derivatives have been explored as inhibitors of glycine transporter-1 (GlyT-1). This includes the development of compounds with in vitro potency and selectivity for GlyT-1, favorable pharmacokinetic, and safety profiles. For example, Cioffi et al. (2016) reported on the synthesis and biological evaluation of such inhibitors, highlighting their potential in modulating glycine levels in the brain (Cioffi et al., 2016).
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar to N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) found that these compounds showed potency comparable to known selective class III agents, suggesting potential applications in cardiac arrhythmias (Morgan et al., 1990).
NMDA Receptor Antagonists : Compounds similar to N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine have been identified as novel NMDA receptor antagonists. Bettini et al. (2010) reported on the discovery of sulfonamide and thiodiazole derivatives as selective antagonists for NR1/NR2A over NR2B receptors, which could have implications in neurological and psychiatric disorders (Bettini et al., 2010).
Antimicrobial Activity : Vanparia et al. (2013) synthesized a novel series of sulfonamide derivatives and tested them for their antimicrobial activity. These compounds displayed varied degrees of inhibitory action against different bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Vanparia et al., 2013).
Aldose Reductase Inhibitor : N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine and its derivatives have been explored as aldose reductase inhibitors. Sunkara et al. (2000) investigated ester prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine for enhancing ocular uptake, which could be beneficial in treating conditions related to aldose reductase activity (Sunkara et al., 2000).
properties
IUPAC Name |
2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFLERFAUNWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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